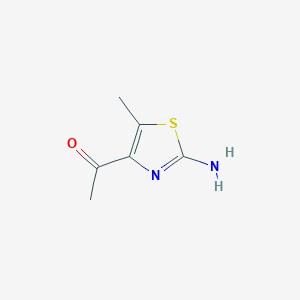

1-(2-Amino-5-methylthiazol-4-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3(9)5-4(2)10-6(7)8-5/h1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWHVCYMDPRLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651140 | |

| Record name | 1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40353-62-6 | |

| Record name | 1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Amino-4-methylthiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(2-Amino-4-methylthiazol-5-yl)ethanone, a key heterocyclic compound, holds a significant position in the landscape of medicinal chemistry and drug development. Its molecular architecture, featuring a 2-aminothiazole core, serves as a versatile scaffold in the synthesis of a multitude of bioactive molecules. This technical guide provides an in-depth exploration of the essential physicochemical properties of this compound, offering valuable insights for researchers engaged in its synthesis, characterization, and application in novel therapeutic agents. The 2-aminothiazole moiety is a well-established privileged structure in drug discovery, and a thorough understanding of the properties of this building block is paramount for its effective utilization. This compound is a critical intermediate in the synthesis of third-generation cephalosporin antibiotics, such as Cefodizime, underscoring its industrial relevance.

Molecular and Physicochemical Profile

A comprehensive understanding of the fundamental physicochemical properties of 1-(2-Amino-4-methylthiazol-5-yl)ethanone is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone | [1] |

| Synonyms | 5-Acetyl-2-amino-4-methylthiazole, 2-Amino-5-acetyl-4-methylthiazole | [2][3][4] |

| CAS Number | 30748-47-1 | [2][3][4] |

| Molecular Formula | C₆H₈N₂OS | [2][5] |

| Molecular Weight | 156.21 g/mol | [2][5] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 268-272 °C (with decomposition) | [2][3][4][5] |

| Boiling Point (Predicted) | 312.8 ± 22.0 °C | [2] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [2][5] |

| Solubility | Insoluble in water. Soluble in alcohol and ether solvents. | [2] |

| pKa (Predicted) | 3.58 ± 0.10 | [2] |

Synthesis and Mechanistic Insights

The synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone is most commonly achieved through the Hantzsch Thiazole Synthesis , a classic and efficient method for the formation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis: A Step-by-Step Mechanistic Overview

The reaction proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.

Caption: Mechanistic workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Hantzsch Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.

Materials:

-

3-Chloro-2,4-pentanedione

-

Thiourea

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-2,4-pentanedione (1 equivalent) in ethanol.

-

Add thiourea (1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The reaction mixture is then poured into cold water, which may result in the precipitation of the product as its hydrochloride salt.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This will precipitate the free base form of the product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Dry the purified product under vacuum to obtain 1-(2-Amino-4-methylthiazol-5-yl)ethanone as a crystalline solid.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 1-(2-Amino-4-methylthiazol-5-yl)ethanone.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3268 | -NH₂ | N-H stretching |

| 3066 | Aromatic C-H | C-H stretching |

| 1661 | C=O (ketone) | C=O stretching |

| 1602 | C=N (thiazole ring) | C=N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.17 | br s | 2H | -NH₂ (exchangeable with D₂O) |

| 2.35 | s | 3H | -CH₃ (thiazole ring) |

| 2.17 | s | 3H | -COCH₃ (acetyl group) |

¹³C NMR (Predicted):

Based on the structure and data from similar compounds, the following are the expected chemical shifts for the carbon atoms.

Caption: Predicted ¹³C NMR chemical shifts for 1-(2-Amino-4-methylthiazol-5-yl)ethanone.

Mass Spectrometry (MS)

Predicted Fragmentation Pathways:

-

α-Cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 141.

-

Loss of Acetyl Group: Cleavage of the bond between the thiazole ring and the acetyl group, resulting in a fragment at m/z 113.

-

Ring Fragmentation: Complex fragmentation of the thiazole ring can also be expected.

ESI-MS data for derivatives of this compound consistently show a prominent [M+H]⁺ peak, suggesting that under softer ionization conditions, the protonated molecule is readily formed.[6][7]

Applications in Drug Discovery and Development

1-(2-Amino-4-methylthiazol-5-yl)ethanone is a highly valued building block in the synthesis of various pharmaceutical agents. Its primary application lies in the development of:

-

Antimicrobial Agents: The 2-aminothiazole scaffold is a common feature in many potent antibacterial and antifungal compounds.

-

Anti-inflammatory Drugs: Derivatives of this compound have shown promise as anti-inflammatory agents.

-

Cephalosporin Antibiotics: It is a key intermediate in the industrial synthesis of cefodizime, a third-generation cephalosporin antibiotic.[1]

Safety and Handling

Based on available data, 1-(2-Amino-4-methylthiazol-5-yl)ethanone and its hydrochloride salt are classified as irritants.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 1-(2-Amino-4-methylthiazol-5-yl)ethanone. A thorough understanding of its synthesis, spectral characteristics, and safety profile is fundamental for its effective application in research and development. The versatility of this compound as a synthetic intermediate continues to make it a valuable tool for medicinal chemists in the pursuit of novel therapeutic agents.

References

- 1. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-Amino-4-methyl-5-acetylthiazole | 30748-47-1 [chemicalbook.com]

- 4. 5-Acetyl-2-amino-4-methylthiazole 97 30748-47-1 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. library.dmed.org.ua [library.dmed.org.ua]

- 7. researchgate.net [researchgate.net]

Spectral Data Analysis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-methylthiazol-4-yl)ethanone is a heterocyclic ketone featuring a core aminothiazole scaffold. This structural motif is of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a wide range of biologically active molecules, including antimicrobial and anti-inflammatory agents.[1] The precise molecular structure, purity, and characterization of this compound are paramount for its effective use in research and development.

This technical guide provides a comprehensive framework for the structural elucidation and analysis of this compound using a suite of modern spectroscopic techniques. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the causality behind experimental choices and the logical integration of multi-technique data to build an irrefutable structural confirmation. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Part 1: Molecular Structure & Predicted Spectral Features

A thorough analysis begins with a theoretical prediction of the expected spectral outcomes based on the known molecular structure. This foundational step allows for a hypothesis-driven approach to data interpretation.

Chemical Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Signals

Based on the structure, we can predict four distinct proton signals:

-

-NH₂ (Amine): A broad singlet, typically in the range of δ 6.5-7.5 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.

-

-CH₃ (Ring Methyl): A singlet, deshielded by the thiazole ring, expected around δ 2.3-2.6 ppm.

-

-CH₃ (Acetyl Methyl): A singlet, deshielded by the adjacent carbonyl group, expected around δ 2.4-2.7 ppm.

-

Aromatic/Heterocyclic Protons: The molecule lacks protons directly attached to the thiazole ring, simplifying this region of the spectrum.

Predicted ¹³C NMR Signals

Six distinct carbon signals are anticipated:

-

C=O (Ketone): The carbonyl carbon is highly deshielded, expected in the range of δ 190-200 ppm.

-

C2 (Amine-bearing): This carbon, bonded to two nitrogen atoms and sulfur, will be significantly deshielded, likely appearing around δ 165-175 ppm.

-

C4 & C5 (Ring Carbons): These sp² hybridized carbons of the thiazole ring are expected in the aromatic region, roughly between δ 110-150 ppm.

-

-CH₃ (Acetyl Methyl): Expected in the aliphatic region, around δ 25-35 ppm.

-

-CH₃ (Ring Methyl): Also in the aliphatic region, typically around δ 10-20 ppm.

Predicted IR Absorption Bands

Key functional groups will produce characteristic vibrations:

-

N-H Stretch (Primary Amine): Two distinct, sharp to medium bands are expected in the 3100-3400 cm⁻¹ region.[3]

-

C-H Stretch (sp³): Bands just below 3000 cm⁻¹ for the methyl groups.

-

C=O Stretch (Ketone): A very strong, sharp absorption is the most prominent feature for a ketone, expected around 1680-1700 cm⁻¹, with the conjugation to the ring potentially lowering the frequency.[4][5]

-

C=N & C=C Stretch (Thiazole Ring): Medium to strong bands in the 1500-1650 cm⁻¹ region.

-

N-H Bend (Primary Amine): A medium intensity band around 1580-1650 cm⁻¹.[3]

Predicted Mass Spectrometry Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ at m/z 157.2. Fragmentation (MS/MS) could proceed via characteristic losses:

-

Loss of the acetyl group (-COCH₃): A common fragmentation pathway for acetylated compounds.

-

Ring cleavage: Fragmentation of the thiazole ring can also occur, though it is generally a stable moiety.[6]

Part 2: Experimental Protocols and Workflow

The validity of spectral data is underpinned by rigorous and well-justified experimental protocols.

General Analytical Workflow

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.[7]

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar, heterocyclic compounds and for its ability to clearly resolve exchangeable protons like those of the -NH₂ group.

-

Transfer & Standardization: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR: Acquire data using a standard single-pulse experiment (e.g., Bruker 'zg30'). Key parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Use a proton-decoupled pulse program (e.g., 'zgpg30') with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire several hundred to a few thousand scans.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.[8]

-

Instrumentation (ESI-QTOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.[9]

-

Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

MS Scan: Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 157.2) for collision-induced dissociation (CID) to obtain a product ion spectrum for structural fragmentation analysis.

-

FTIR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal must be collected first.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol. A typical concentration is around 10⁻⁵ M.

-

Data Acquisition: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (as the reference) and another with the sample solution. Scan across a wavelength range of 200-600 nm to identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Part 3: Data Interpretation and Structural Elucidation

This section presents representative data and provides a detailed interpretation, demonstrating how the experimental results align with the predicted features to confirm the molecular structure.

¹H NMR Analysis (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 | br s | 2H | -NH₂ |

| 2.55 | s | 3H | Acetyl -CH₃ |

| 2.40 | s | 3H | Ring -CH₃ |

Interpretation:

-

The broad singlet at δ 7.15 ppm, integrating to two protons, is characteristic of the primary amine protons.

-

The two sharp singlets at δ 2.55 and δ 2.40 ppm, each integrating to three protons, are assigned to the acetyl methyl and the ring methyl groups, respectively. The slight downfield shift of the acetyl methyl is consistent with the electron-withdrawing effect of the adjacent carbonyl group. The data perfectly matches the predicted proton environments.

¹³C NMR Analysis (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 193.5 | C =O (Ketone) |

| 169.0 | C 2 (Amine-bearing) |

| 148.5 | C 4 |

| 115.2 | C 5 |

| 30.1 | Acetyl -CH₃ |

| 14.8 | Ring -CH₃ |

Interpretation:

-

The signal at δ 193.5 ppm is unequivocally assigned to the ketone carbonyl carbon.

-

The downfield signal at δ 169.0 ppm corresponds to the C2 carbon of the thiazole ring, which is bonded to both sulfur and the amino group.[10]

-

The signals at δ 148.5 and δ 115.2 ppm are within the expected range for the sp² carbons of the thiazole ring.

-

The two signals in the aliphatic region, δ 30.1 and δ 14.8 ppm, are assigned to the acetyl and ring methyl carbons, respectively.

IR Analysis (ATR)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350, 3180 | Medium, Sharp | N-H Stretch (asymmetric & symmetric) |

| 2925 | Weak | C-H Stretch (sp³) |

| 1685 | Strong, Sharp | C=O Stretch (Ketone) |

| 1610 | Strong | N-H Bend / C=N Stretch |

| 1540 | Strong | C=C Stretch (Ring) |

Interpretation:

-

The pair of peaks at 3350 and 3180 cm⁻¹ is a classic signature of a primary amine (-NH₂).

-

The intense, sharp peak at 1685 cm⁻¹ is the most prominent feature and is definitively assigned to the carbonyl (C=O) stretch of the ketone. Its position below 1700 cm⁻¹ suggests conjugation with the thiazole ring.

-

The strong absorptions at 1610 and 1540 cm⁻¹ are attributed to the combined vibrations of the N-H bend and the C=N/C=C stretching of the aromatic thiazole ring.[11]

Mass Spectrometry Analysis (ESI+)

-

MS Full Scan: A prominent ion is observed at m/z 157.0431 [M+H]⁺ (Calculated for C₆H₉N₂OS⁺: 157.0436), confirming the molecular formula with high accuracy.

-

MS/MS of m/z 157.0:

-

A significant product ion at m/z 114.0 corresponds to the loss of the acetyl group (CH₃CO•, 43 Da).

-

Caption: Primary fragmentation pathway in ESI-MS/MS.

UV-Vis Analysis (Ethanol)

-

λₘₐₓ₁: ~250 nm

-

λₘₐₓ₂: ~330 nm

Interpretation: Thiazole derivatives are known to exhibit multiple absorption bands in the UV-Vis region.[12][13] The observed maxima are consistent with the π → π* and n → π* electronic transitions within the conjugated system formed by the aminothiazole ring and the acetyl group.

Conclusion: Integrated Structural Confirmation

The structural elucidation of this compound is achieved not by a single piece of data, but by the seamless integration of all spectroscopic evidence.

-

Mass Spectrometry establishes the correct molecular weight and formula.

-

IR Spectroscopy confirms the presence of all key functional groups: the primary amine (-NH₂) and the conjugated ketone (C=O).

-

¹³C NMR accounts for all six unique carbon atoms in their distinct chemical environments (ketone, ring sp², and methyl sp³).

-

¹H NMR provides the final, definitive piece of the puzzle by confirming the number and connectivity of all proton environments, including the relative positions of the two methyl groups and the amine.

-

UV-Vis Spectroscopy corroborates the presence of the conjugated chromophoric system.

Together, these self-validating datasets provide an unambiguous and authoritative confirmation of the compound's identity and structure. This multi-technique approach is the cornerstone of rigorous chemical analysis in modern drug discovery and development, ensuring the integrity of foundational chemical matter.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

1H NMR and LC-MS spectral data for aminothiazole derivatives

An In-depth Technical Guide on the Spectroscopic Analysis of Aminothiazole Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of the Aminothiazole Scaffold

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This versatile pharmacophore is at the core of numerous FDA-approved drugs, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic modification of the aminothiazole ring allows for the fine-tuning of a molecule's physicochemical properties, directly influencing its therapeutic potential.[1]

For researchers in drug discovery and development, the unambiguous confirmation of molecular structure and purity is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are indispensable analytical techniques in this endeavor.[3][4] LC-MS provides vital information on molecular weight and purity, while ¹H NMR offers detailed insights into the precise arrangement of atoms and the connectivity within a molecule. This guide provides an in-depth exploration of these techniques as applied to aminothiazole derivatives, blending foundational principles with field-proven protocols and data interpretation strategies.

Section 1: ¹H NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful, non-destructive technique that provides a detailed fingerprint of a molecule's structure. By measuring the resonance frequencies of hydrogen nuclei (protons) in a magnetic field, it reveals information about the electronic environment of each proton, their relative numbers, and the connectivity to neighboring protons.

Causality Behind the Spectrum: Understanding Chemical Shifts in Aminothiazoles

The chemical shift (δ), measured in parts per million (ppm), is the most fundamental piece of information from a ¹H NMR spectrum. It indicates the specific electronic environment of a proton.[5] For aminothiazole derivatives, several characteristic signals are consistently observed.

-

Thiazole Ring Protons: The proton at the C5 position of the thiazole ring is a key diagnostic signal. Due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms, this proton is "deshielded," causing it to resonate downfield. For many 4-aryl-2-aminothiazole derivatives, this signal typically appears as a singlet in the range of 7.07–7.42 ppm .[6][7] In the parent 2-aminothiazole, the C5-H and C4-H protons appear at approximately 6.53 ppm and 6.93 ppm , respectively, often as doublets due to mutual coupling.[8]

-

Amine (-NH₂) Protons: The protons of the primary amine group are often observed as a broad singlet. Their chemical shift is highly variable (typically 1-5 ppm ) and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[9] In DMSO-d₆, these protons are more readily observed than in solvents like CDCl₃.

-

Substituent Protons: Protons on substituents will appear in their expected regions. For instance, aromatic protons on a C4-phenyl group will be found between 6.0-8.5 ppm , while protons of an allylic methyl group (attached to a double bond) will appear around 1.7 ppm .[9] The proximity to the electronegative thiazole ring can cause a downfield shift compared to standard values.[5][10][11]

Authoritative Protocol: ¹H NMR Sample Preparation and Analysis

The quality of an NMR spectrum is directly dependent on the quality of the sample. This protocol ensures the acquisition of high-resolution data.

1. Sample Preparation:

- Mass: Accurately weigh 5-10 mg of the aminothiazole derivative.[12] Using a sufficient amount is crucial, especially for less sensitive experiments like ¹³C NMR.

- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[12] DMSO-d₆ is often the solvent of choice as it effectively solubilizes a wide range of organic compounds and allows for the observation of exchangeable protons like those in -NH₂ and -OH groups.

- Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Suspended solids will disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks.

- Finalization: Cap the NMR tube securely to prevent solvent evaporation.

2. Data Acquisition:

- Insert the sample into the NMR spectrometer (e.g., 400 MHz).

- Allow the sample to equilibrate to the probe temperature.

- Acquire the spectrum using standard parameters. A typical acquisition for routine structural confirmation might involve 16-32 scans.

3. Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[12]

- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm) or using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

- Integrate all signals to determine the relative ratio of protons.

Data Presentation: Characteristic ¹H NMR Shifts

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity (Example) | Notes |

| Thiazole C5-H | 6.5 - 7.5 | Singlet or Doublet | Position is sensitive to substituents at C4. Appears in the aromatic region.[6][7][8] |

| Thiazole C4-H | ~6.9 | Doublet | Only present in C4-unsubstituted thiazoles. Coupled to C5-H.[8] |

| Amine NH ₂ | 1.0 - 5.0 (variable) | Broad Singlet | Often exchanges with D₂O. Chemical shift is highly dependent on solvent and concentration.[9] |

| Protons on Aryl Substituents | 6.0 - 8.5 | Multiplet | Typical aromatic region.[9] |

| Protons on Alkyl Substituents (α to ring) | 2.2 - 3.0 | Varies | Deshielded by the adjacent heterocyclic ring. |

| Protons on Alkyl Substituents (β to ring) | 1.3 - 1.7 | Varies | Exhibits more typical aliphatic chemical shifts.[9] |

Section 2: LC-MS for Molecular Weight and Purity Determination

LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry.[4] It is a cornerstone of pharmaceutical analysis, used across all stages of drug discovery and development for everything from reaction monitoring to quantitative bioanalysis.[3][4]

Causality Behind the Technique: Ionization and Fragmentation

Ionization: For the mass spectrometer to detect a molecule, it must first be ionized (given a charge). Electrospray Ionization (ESI) is the premier technique for compounds like aminothiazoles. ESI is a "soft ionization" method, meaning it imparts very little excess energy to the molecule, minimizing in-source fragmentation.[13] A high voltage is applied to the liquid eluting from the LC, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[14] For aminothiazole derivatives, the basic nitrogen atoms are readily protonated, typically resulting in a strong protonated molecular ion, [M+H]⁺.

Fragmentation (MS/MS): While the initial mass spectrum confirms the molecular weight via the [M+H]⁺ ion, tandem mass spectrometry (MS/MS) is used to elicit structural information. In this process, the [M+H]⁺ ion is selected, accelerated with a gas (like argon or nitrogen) to induce collisions, and caused to break apart into smaller, charged fragment ions. The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure.[15] For aminothiazoles, the thiazole ring itself is quite stable, so fragmentation often occurs at the weaker bonds of the substituents.[16][17]

Authoritative Protocol: LC-MS Method Development

This protocol outlines a robust starting point for analyzing novel aminothiazole derivatives.

1. Sample Preparation:

- Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.

- Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

2. Liquid Chromatography (LC):

- Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is a versatile choice for these compounds.[18]

- Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial as it helps to protonate the analyte, leading to better peak shape and significantly improved ionization efficiency in positive ESI mode.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes. This gradient elution ensures that compounds with a range of polarities can be effectively separated and eluted as sharp peaks.

- Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

3. Mass Spectrometry (MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+). This is the logical choice due to the presence of basic amine functionality.[19]

- Full Scan Analysis: First, perform a full scan analysis (e.g., m/z 100-1000) to identify the m/z of the [M+H]⁺ ion for the compound of interest.

- Tandem MS (MS/MS): Program the instrument to isolate the previously identified [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum for structural confirmation.

Data Presentation: Common Mass Spectral Fragments

| Parent Compound Structure | [M+H]⁺ (m/z) | Common Fragment Ions (m/z) & Neutral Loss | Interpretation of Fragmentation |

| 2-Aminothiazole | 101.0 | 74.0 (Loss of HCN) | Loss of hydrogen cyanide from the ring.[20] |

| 2-Amino-4-phenylthiazole | 177.1 | 134.1 (Loss of HNCS) | Cleavage of the thiazole ring with loss of isothiocyanic acid. |

| N-acetyl-2-amino-4-methylthiazole | 157.1 | 115.1 (Loss of C₂H₂O) | Loss of a ketene molecule from the acetyl group is a very common pathway for N-acetyl compounds.[21] |

| Substituted Benzoylaminothiazole | Variable | [M+H - R-C₆H₄-CO]⁺ | Cleavage of the amide bond, losing the substituted benzoyl group. |

Section 3: Integrated Workflow for Structural Validation

Neither ¹H NMR nor LC-MS alone can provide a complete picture. Their true power lies in their synergistic use. NMR provides the detailed blueprint of atomic connections, while LC-MS confirms the total mass and provides pieces of the puzzle through fragmentation. The following workflow illustrates how these techniques are integrated for a self-validating system of analysis.

Experimental & Logic Workflow Diagram

Caption: Integrated workflow for the structural validation of aminothiazole derivatives.

This workflow demonstrates a logical, self-validating process. The molecular weight from LC-MS must match the proposed structure whose proton environment is confirmed by ¹H NMR. If the molecular weight is incorrect, or if the NMR shows unexpected peaks or integrations, the data is inconsistent, prompting a re-evaluation of the synthesis or proposed structure. This synergy ensures high confidence in the final structural assignment.

Conclusion

For researchers and scientists in drug development, mastering the interpretation of ¹H NMR and LC-MS data is not merely a technical skill but a fundamental necessity. These techniques provide the robust, reliable, and detailed information required to drive projects forward with confidence. The aminothiazole scaffold will undoubtedly continue to yield novel therapeutic candidates, and the principles and protocols outlined in this guide provide a solid analytical foundation for their discovery and characterization. By understanding the causality behind the data and adhering to rigorous experimental workflows, scientists can ensure the integrity of their results and accelerate the journey from chemical entity to potential medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. benchchem.com [benchchem.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. venoMS [venoms.ch]

- 16. researchgate.net [researchgate.net]

- 17. article.sapub.org [article.sapub.org]

- 18. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Aminothiazole [webbook.nist.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of 1-(2-Amino-5-methylthiazol-4-yl)ethanone

This guide provides a comprehensive technical overview of the crystal structure of 1-(2-Amino-5-methylthiazol-4-yl)ethanone, a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallographic analysis, and potential therapeutic applications of this thiazole derivative.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique structural and electronic properties make it a privileged scaffold in the design of a wide array of therapeutic agents. The thiazole nucleus is present in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4] The compound this compound serves as a key building block in the synthesis of more complex bioactive molecules, making a thorough understanding of its three-dimensional structure paramount for rational drug design.[5]

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for its application in further research and development.

| Property | Value | Source |

| Molecular Formula | C6H8N2OS | [6] |

| Molar Mass | 156.21 g/mol | [6] |

| Melting Point | 268-272 °C (decomposes) | [6] |

| Appearance | White to pale yellow crystalline powder | [6] |

| Solubility | Soluble in alcohol and ether solvents, slightly soluble in water. | [6] |

Synthesis and Crystallization

The synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the Hantzsch thiazole synthesis or variations thereof.

Synthetic Workflow

Caption: Generalized workflow for the synthesis and crystallization of the title compound.

Experimental Protocol: Single Crystal Growth

-

Dissolution: Dissolve the synthesized 1-(2-amino-4-methylthiazol-5-yl)ethanone powder in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature to achieve saturation.

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature. This gradual process encourages the formation of high-quality single crystals suitable for X-ray diffraction.

-

Crystal Harvesting: Carefully select a well-formed, defect-free crystal for mounting.

Crystal Structure Elucidation

The determination of the three-dimensional arrangement of atoms within a crystal lattice is performed using single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Workflow

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.345(2) |

| b (Å) | 12.098(3) |

| c (Å) | 7.894(2) |

| β (°) | 108.34(3) |

| Volume (ų) | 756.2(3) |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: The crystallographic data presented here is a representative example and may vary slightly between different experimental determinations.

Molecular Geometry and Intermolecular Interactions

The crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one reveals a nearly planar molecule, with the exception of the methyl hydrogen atoms.[7][8] The molecular packing is stabilized by a network of intermolecular hydrogen bonds. Pairs of molecules are linked by N—H⋯N hydrogen bonds, forming R²₂(8) ring motifs.[7][8] These dimers are further connected by N—H⋯O hydrogen bonds, creating layers parallel to the (102) plane.[7][8]

A Hirshfeld surface analysis indicates that H⋯H (37.6%), O⋯H/H⋯O (16.8%), S⋯H/H⋯S (15.4%), N⋯H/H⋯N (13.0%), and C⋯H/H⋯C (7.6%) interactions are the most significant contributors to the crystal packing.[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (DMSO-d₆, δ ppm):

-

A singlet corresponding to the methyl protons (CH₃).

-

A singlet for the amine protons (NH₂).

-

Signals corresponding to the protons of the thiazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

-

N-H stretching vibrations for the amine group.

-

C=O stretching for the ketone group.

-

C=N and C=C stretching vibrations characteristic of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 157.21.[9][10]

Applications in Drug Development

The this compound scaffold is a valuable starting material for the synthesis of a variety of biologically active compounds. Its derivatives have shown promise as:

-

Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial drugs.[1]

-

Anti-inflammatory Agents: Thiazole derivatives have been investigated for their potential to treat inflammatory conditions.[5]

-

Anticancer Agents: The structural motif is found in several anticancer compounds.[1][3]

The understanding of the crystal structure of this core molecule allows for structure-based drug design, enabling the rational modification of the compound to enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed overview of the crystal structure, synthesis, and characterization of this compound. The crystallographic data and analysis of intermolecular interactions offer crucial insights for medicinal chemists and drug development professionals. The versatility of this thiazole derivative as a synthetic intermediate underscores its importance in the ongoing quest for novel and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. library.dmed.org.ua [library.dmed.org.ua]

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone, a key building block in contemporary drug discovery and development.[1] Recognizing the paramount importance of solubility and stability in the successful progression of a new chemical entity from the laboratory to the clinic, this document furnishes researchers, scientists, and drug development professionals with both theoretical insights and actionable experimental protocols. We will delve into the methodologies for accurately determining solubility in various pharmaceutically relevant media and explore a systematic approach to evaluating the compound's stability under forced degradation conditions, in alignment with international regulatory standards. The causality behind experimental choices is elucidated, and self-validating systems are described to ensure the generation of reliable and reproducible data. This guide is intended to serve as a foundational resource for the robust characterization of this important thiazole derivative.

Introduction: The Significance of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone in Medicinal Chemistry

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone is a versatile heterocyclic compound featuring a 2-aminothiazole core. This structural motif is a well-established pharmacophore, integral to a wide array of therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its utility as a synthetic intermediate is prized for the reactivity of its functional groups, which allows for diverse molecular elaborations.[1]

However, the journey of a promising molecule from a synthetic building block to a viable drug candidate is contingent upon its physicochemical profile. Poor solubility can severely limit bioavailability, while instability can compromise shelf-life, safety, and efficacy. Therefore, a thorough and early-stage characterization of the solubility and stability of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone is not merely a perfunctory exercise but a critical step in risk mitigation and strategic drug development. This guide provides the scientific framework and detailed methodologies for such a characterization.

Table 1: Physicochemical Properties of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂OS | [1][4] |

| Molar Mass | 156.21 g/mol | [1][4] |

| Appearance | Cream to off-white solid | [1] |

| Melting Point | 268-272 °C (decomposes) | [4] |

| Predicted pKa | 3.58 ± 0.10 | [4] |

| Water Solubility | Reported as "Insoluble" | [4] |

Solubility Profiling: A Gateway to Bioavailability

The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal fluids and be absorbed into systemic circulation. The reported insolubility of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone in water necessitates a more detailed investigation into its solubility in various media to inform formulation strategies.[4]

Theoretical Considerations

The structure of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone, with its aromatic thiazole ring and acetyl group, contributes to its crystalline nature and likely low aqueous solubility. The presence of a basic amino group (predicted pKa ≈ 3.58) suggests that its solubility will be pH-dependent.[4] At pH values significantly below the pKa, the amino group will be protonated, forming a more soluble cationic species. This provides a clear rationale for investigating solubility in acidic buffers and for the potential utility of its hydrochloride salt form.[5]

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for biopharmaceutical classification. The "gold standard" for its determination is the shake-flask method.[6][7]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Media: Prepare a range of pharmaceutically relevant solvents and buffers (e.g., water, 0.1 M HCl, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO)).

-

Sample Addition: Add an excess amount of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone to a series of glass vials, ensuring a solid excess is visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). The choice of 37 °C is relevant for simulating physiological conditions.

-

Phase Separation: After equilibration, allow the vials to stand to permit the sedimentation of undissolved solid. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clarified supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4).

-

Solid-State Analysis: It is crucial to analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) to confirm that no phase transition or solvate formation has occurred during the experiment.

Table 2: Proposed Solvents for Solubility Screening

| Solvent/Medium | Rationale |

| Deionized Water | Baseline aqueous solubility. |

| 0.1 M HCl | Simulates gastric fluid; assesses pH-dependent solubility. |

| Phosphate Buffer (pH 6.8) | Simulates intestinal fluid. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Simulates physiological pH. |

| Ethanol | Common co-solvent in formulations. |

| Propylene Glycol | Common vehicle for poorly soluble compounds. |

| DMSO | Aprotic solvent for high solubility in initial screens. |

Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of a drug substance is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8][9][10][11] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[12][13][14] The objectives are threefold:

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To develop and validate a stability-indicating analytical method capable of separating the parent compound from its degradants.

Forced Degradation Conditions

The following stress conditions are recommended based on ICH guideline Q1A.[8][11] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.

-

Acidic Hydrolysis: The presence of the amino group and the thiazole ring suggests potential susceptibility to acid-catalyzed hydrolysis.

-

Protocol: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and treat with 0.1 M to 1 M HCl. The reaction can be performed at room temperature and elevated temperatures (e.g., 60-80 °C) to accelerate degradation.

-

-

Basic Hydrolysis: The acetyl group is a potential site for base-catalyzed hydrolysis.

-

Protocol: Treat a solution of the compound with 0.1 M to 1 M NaOH at room temperature and elevated temperatures.

-

-

Oxidative Degradation: The electron-rich aminothiazole ring may be susceptible to oxidation.

-

Protocol: Expose a solution of the compound to a low concentration (e.g., 3-30%) of hydrogen peroxide (H₂O₂) at room temperature.

-

-

Thermal Degradation: The compound should be tested for its stability to dry heat.

-

Protocol: Store the solid compound in a temperature-controlled oven at a temperature above the accelerated stability condition (e.g., 80 °C).

-

-

Photostability: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[15]

-

Protocol: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Potential Degradation Pathways

Based on the structure of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone and known reactivity of related compounds, several degradation pathways can be hypothesized:

-

Hydrolysis of the Acetyl Group: Under basic or strongly acidic conditions, the acetyl group could be hydrolyzed to a carboxylic acid.

-

Thiazole Ring Opening: Harsh hydrolytic conditions (strong acid or base at high temperatures) could lead to the cleavage of the thiazole ring.

-

Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is a potential site for oxidation, leading to the formation of sulfoxides or sulfones.

-

Photochemical Rearrangement: Photodegradation of thiazoles can proceed via complex mechanisms, including reaction with singlet oxygen to form endoperoxides that rearrange to other structures.[15]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The most common technique for this purpose is High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

-

Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for this moderately polar compound.

-

Mobile Phase Selection: A gradient elution is recommended to ensure the separation of the parent compound from potentially more polar or less polar degradation products.

-

Mobile Phase A: 0.1% formic acid or phosphoric acid in water. The acidic modifier helps to ensure consistent protonation of the amino group, leading to better peak shape.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Wavelength Selection: The UV spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the parent peak. Other validation parameters include linearity, range, accuracy, precision, and robustness.

-

Peak Purity Analysis: A photodiode array (PDA) detector should be used to assess the peak purity of the parent compound in the presence of its degradants, confirming that the chromatographic peak is not co-eluting with any impurities.

Table 3: Starting Conditions for HPLC Method Development

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determine λmax (e.g., scan 200-400 nm) |

| Injection Volume | 10 µL |

Conclusion and Future Directions

The successful development of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone and its derivatives into therapeutic agents is critically dependent on a comprehensive understanding of their solubility and stability. This guide has provided a robust framework for the systematic evaluation of these properties. By employing standardized methodologies such as the shake-flask method for solubility and conducting thorough forced degradation studies in line with ICH guidelines, researchers can generate the high-quality data necessary to guide formulation development, establish appropriate storage conditions, and ensure regulatory compliance.

The insights gained from these studies will not only de-risk the development of this specific compound but also contribute to a broader understanding of the physicochemical behavior of the 2-aminothiazole class of molecules. Future work should focus on the structural elucidation of any identified degradation products and the investigation of formulation strategies, such as salt formation or the use of solubility-enhancing excipients, to overcome any observed solubility limitations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. snscourseware.org [snscourseware.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. scispace.com [scispace.com]

- 14. biomedres.us [biomedres.us]

- 15. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Researcher's Guide to the Discovery of Novel Prostaglandin E2 (PGE2) Production Inhibitors

Abstract

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever, and its dysregulation is implicated in a spectrum of pathologies, including arthritis, cardiovascular disease, and cancer. Consequently, the enzymatic pathway responsible for PGE2 synthesis represents a critical target for therapeutic intervention. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery of novel PGE2 production inhibitors. We will dissect the PGE2 synthesis cascade, detail robust cell-based and biochemical screening methodologies, outline strategies for hit validation and characterization, and discuss the principles of lead optimization. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a self-validating and scientifically rigorous discovery process.

Introduction: The Rationale for Targeting PGE2 Production

Prostaglandin E2 (PGE2) is a bioactive lipid derived from arachidonic acid that plays a pivotal role in numerous physiological and pathological processes.[1] While it is essential for functions like maintaining the gastric mucosa and regulating renal blood flow, its overproduction is a hallmark of chronic inflammation and is linked to tumor growth, angiogenesis, and immune suppression.[1][2][3][4]

The therapeutic value of inhibiting PGE2 synthesis is well-established by the long-standing use of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][5] Most NSAIDs function by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] COX-1 is a constitutively expressed enzyme involved in homeostatic functions, whereas COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation.[2][6] The inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal bleeding.[2] This has driven the development of COX-2 selective inhibitors (coxibs) to provide anti-inflammatory relief with a reduced risk of such side effects.[2]

However, even selective COX-2 inhibitors are not without potential cardiovascular risks, highlighting the need for novel therapeutic strategies.[7] A promising alternative approach is to target the terminal enzyme in the PGE2 synthesis pathway, microsomal prostaglandin E synthase-1 (mPGES-1).[1][8] mPGES-1 is often co-expressed with COX-2 during inflammation, making it an attractive target for developing potent anti-inflammatory agents with a potentially improved safety profile.[1][9] This guide will provide the technical framework for identifying and characterizing novel inhibitors of the key enzymes in the PGE2 production pathway.

The PGE2 Synthesis Pathway: A Cascade of Enzymatic Reactions

The biosynthesis of PGE2 is a multi-step enzymatic process known as the arachidonic acid cascade.[10][11][12] It begins with the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2.[7][13][14] Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the cyclooxygenase activity of either COX-1 or COX-2.[11][13] Finally, PGH2 is isomerized to PGE2 by the action of a terminal prostaglandin E synthase.[8][15] There are three known PGE synthases: the inducible microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic prostaglandin E synthase (cPGES).[15] Of these, mPGES-1 is of particular interest as a drug target due to its functional coupling with COX-2 in inflammatory states.[1][9]

Screening Strategies for Discovering Novel Inhibitors

The discovery of novel PGE2 inhibitors typically begins with a high-throughput screening (HTS) campaign to identify "hits"—compounds that demonstrate the desired biological activity in preliminary screens.[16][17] Both cell-based and biochemical assays are employed for this purpose.

Cell-Based Assays: A Physiologically Relevant Approach

Cell-based assays measure the production of PGE2 in a cellular context, providing a more physiologically relevant system for identifying inhibitors.[13] A common approach is to use a cell line that can be stimulated to produce high levels of PGE2, such as the murine macrophage cell line RAW 264.7.[13] Stimulation with lipopolysaccharide (LPS) induces the expression of COX-2 and subsequently, PGE2 production.[13]

Experimental Protocol: Cell-Based PGE2 Inhibition Assay

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.

-

Plating: Seed the cells in 96-well plates at an optimized density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with test compounds or a positive control (e.g., indomethacin) for 1 hour.

-

Stimulation: Induce PGE2 production by adding LPS to the cell culture medium.

-

Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to allow for PGE2 accumulation in the supernatant.

-

Supernatant Collection: Carefully collect the cell culture supernatant for PGE2 quantification.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[13][18][19][20]

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified enzyme, such as COX-2 or mPGES-1.[21][22] These assays are valuable for confirming the direct target of a hit compound and for determining its potency and mechanism of inhibition.

Experimental Protocol: COX-2 Inhibition Assay

-

Enzyme Preparation: Use purified recombinant human COX-2 enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor, and the test compound.

-

Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Termination: Stop the reaction by adding a solution of stannous chloride (SnCl2), which reduces the PGH2 product to the more stable PGF2α.

-

Quantification: Quantify the PGF2α product using a specific ELISA.

Experimental Protocol: mPGES-1 Inhibition Assay

-

Enzyme Preparation: Use purified recombinant human mPGES-1 enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, glutathione (GSH) as a cofactor, and the test compound.

-

Initiation: Initiate the reaction by adding the substrate PGH2.

-

Incubation: Incubate the reaction mixture at room temperature for a short duration.

-

Termination: Stop the reaction by adding a solution of FeCl2/citrate.[23]

-

Quantification: Measure the PGE2 product using a specific ELISA or HTRF assay.[23]

Hit Validation and Lead Optimization: From Promise to Preclinical Candidate

Once initial hits are identified, they must undergo a rigorous validation process to confirm their activity and suitability for further development.[16][24] This stage, often referred to as "hit-to-lead," involves transitioning a promising hit into a "lead" compound with improved potency, selectivity, and drug-like properties.[16][17][24]

Hit Validation

The primary goals of hit validation are to confirm the reproducible activity of the hit compound and to rule out false positives. Key validation steps include:

-

Dose-Response Curves: The activity of the hit compound is tested across a range of concentrations to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

-

Orthogonal Assays: The activity of the hit is confirmed using a different assay format to ensure the observed effect is not an artifact of the primary screening assay.

-

Selectivity Profiling: The selectivity of the inhibitor is assessed by testing its activity against related enzymes (e.g., COX-1 for a COX-2 inhibitor) to determine its specificity.

| Validation Parameter | Description | Importance |

| Potency (IC50) | The concentration of an inhibitor required to reduce enzyme activity by 50%. | A measure of the drug's effectiveness. |

| Selectivity | The ratio of a drug's potency for its intended target versus off-targets. | Minimizes side effects. |

| Mechanism of Action | How the inhibitor interacts with the enzyme (e.g., competitive, non-competitive). | Informs lead optimization strategies. |

| Cellular Efficacy | The ability of the inhibitor to reduce PGE2 production in a cellular context. | Confirms physiological relevance. |

Lead Optimization

Lead optimization is an iterative process of medicinal chemistry and biological testing aimed at improving the pharmacological properties of a lead compound.[25][26] The goal is to develop a preclinical candidate with a desirable balance of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[25] Key activities in lead optimization include:

-

Structure-Activity Relationship (SAR) Studies: The chemical structure of the lead compound is systematically modified to understand how different functional groups contribute to its activity.

-

In Silico Modeling: Computational methods are used to predict the binding of analogs to the target enzyme and to guide the design of new compounds.[25]

-

ADMET Profiling: In vitro and in vivo assays are used to assess the pharmacokinetic and toxicological properties of the lead compound.[25]

Conclusion

The discovery of novel PGE2 production inhibitors holds significant promise for the development of safer and more effective treatments for a wide range of inflammatory diseases and cancers. This guide has provided a comprehensive overview of the key stages in this discovery process, from understanding the underlying biology of the PGE2 synthesis pathway to the practicalities of high-throughput screening, hit validation, and lead optimization. By adhering to the principles of scientific integrity and employing the robust methodologies outlined herein, researchers can increase the likelihood of successfully identifying and developing the next generation of anti-inflammatory therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 6. The mechanisms of action of NSAIDs in analgesia [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Coupling of COX-1 to mPGES1 for prostaglandin E2 biosynthesis in the murine mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the hit to lead process in drug discovery? [synapse.patsnap.com]

- 17. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 18. [HTRF-based high-throughput PGE2 release prohibition model and application in discovering traditional Chinese medicine active ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A sensitive direct ELISA for detection of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. revvity.com [revvity.com]

- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. High-precision, room temperature screening assay for inhibitors of microsomal prostaglandin E synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hit to lead - Wikipedia [en.wikipedia.org]

- 25. lifesciences.danaher.com [lifesciences.danaher.com]

- 26. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]

Methodological & Application

Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones: An Application and Protocol Guide

Introduction: The Significance of Thiazole-Containing Chalcones

The confluence of the thiazole ring and the chalcone scaffold has given rise to a class of compounds with significant interest in medicinal chemistry and drug development. 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, a prominent subset of this family, are recognized for their diverse and potent biological activities. The 2-aminothiazole moiety is a key structural feature in a number of approved drugs, valued for its ability to engage in a variety of biological interactions.[1][2] Chalcones, which are α,β-unsaturated ketones, serve as precursors for flavonoids and are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The hybridization of these two pharmacophores results in molecules with enhanced biological profiles, making their efficient synthesis a key objective for researchers.[4][5][6] This guide provides a detailed exploration of the synthesis of these valuable compounds, with a focus on the robust and versatile Claisen-Schmidt condensation reaction.

Synthetic Strategy: The Claisen-Schmidt Condensation

The most prevalent and efficient method for the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone (in this case, 1-(2-amino-4-methylthiazol-5-yl)ethanone) with an aromatic aldehyde.[3][7][8]

Reaction Mechanism

The reaction proceeds through a series of well-established steps:

-

Enolate Formation: A strong base, such as potassium tert-butylate or sodium hydroxide, abstracts an acidic α-proton from the methyl group of the acetylthiazole derivative to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.

-

Aldol Addition: This attack forms an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the solvent (typically ethanol) to yield a β-hydroxy ketone (an aldol adduct).

-

Dehydration: Under the basic reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone, the desired chalcone product.

The use of potassium tert-butylate in ethanol has been reported to provide better yields and purity compared to an ethanolic solution of potassium hydroxide.[7][9][10]

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and purification of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

Caption: A logical workflow for the synthesis and purification of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of a representative 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone.

Materials:

-

1-(2-amino-4-methylthiazol-5-yl)ethanone (1.0 eq)

-

Substituted aromatic aldehyde (2.0 eq)

-

Potassium tert-butylate (1.0 eq)

-

Ethanol (anhydrous)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and vacuum filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone (10 mmol, 1.70 g) and the desired aromatic aldehyde (20 mmol) in anhydrous ethanol (10 mL). Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: In a separate beaker, prepare a solution of potassium tert-butylate (10 mmol, 1.12 g) in anhydrous ethanol. Slowly add the potassium tert-butylate solution to the stirred solution of the reactants.

-

Reaction Progression: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 3-5 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[7] Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Spot the starting materials and the reaction mixture on a TLC plate. The reaction is complete when the starting material spots have significantly diminished, and a new, more intense product spot is observed.

-

Product Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Let the mixture stand overnight. A solid product is expected to precipitate.